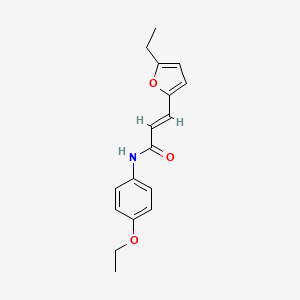

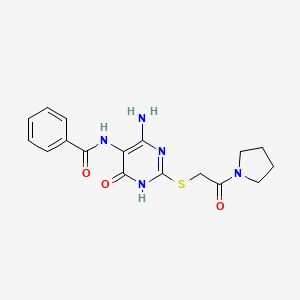

(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives often involves the condensation of acyl chlorides with amine groups in the presence of a base. For compounds similar to (E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide, one-pot reaction methods have been developed that involve the reaction of substituted phenylacetamides with isothiocyanates and alkylating agents in a basic medium. These methods have been shown to be effective for the selective synthesis of acrylamide derivatives with complex substituents (Bondock, 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated through single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, a similar compound was characterized, revealing the presence of intermolecular hydrogen bonding and π-π stacking interactions that contribute to the stability of the crystal structure (Lee, 2009).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and addition reactions. The presence of the acrylamide group allows for the formation of polymers with specific properties, such as water solubility and thermal responsiveness. These properties can be finely tuned by modifying the substituents on the phenyl ring or by incorporating other functional groups into the polymer chain (Chua, 2012).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents and the molecular structure. Detailed studies on similar compounds have shown that the crystal packing is influenced by noncovalent interactions, including hydrogen bonding and π-π stacking, which can affect the compound's solubility and melting point (Matos, 2016).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives are largely determined by the reactivity of the acrylamide group and the nature of the substituents on the phenyl ring. These compounds can undergo nucleophilic addition reactions, participate in polymerization processes, and form complexes with metals. Studies on similar compounds have highlighted their potential applications in creating materials with specific optical and electronic properties (Rawat, 2015).

Applications De Recherche Scientifique

Synthesis and Characterization of Acrylamide Derivatives

Research into the synthesis and characterization of acrylamide derivatives, such as the study on corrosion inhibitors for copper in nitric acid solutions, demonstrates the versatility of acrylamide compounds in materials science. These derivatives have shown effectiveness as corrosion inhibitors, indicating their potential utility in protecting metals from corrosion in various industrial applications (Ahmed Abu-Rayyan et al., 2022).

Photoresponsive Polymers

The development of photoresponsive polymers derived from acrylamide and azobenzene-containing acrylamides highlights the application of acrylamide derivatives in creating smart materials. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, suggesting their use in developing responsive coatings or drug delivery systems (H. Akiyama & N. Tamaoki, 2004).

Interaction with Biomolecules

The interaction of acrylamide, acrolein, and 5-hydroxymethylfurfural with amino acids and DNA provides insight into the biological relevance of acrylamide derivatives. This research is crucial for understanding the potential toxicological impacts of acrylamide and its derivatives, as well as their behavior in biological systems, which could inform their use in biotechnology and pharmaceuticals (J. Ou et al., 2020).

Flame-Retardancy and Antimicrobial Properties

Acrylamide derivatives have also been explored for their application in textiles, such as imparting flame-retardant and antimicrobial properties to cotton fabric. This research underscores the potential of acrylamide compounds in enhancing the functionality of textiles, making them safer and more durable (A. Waly et al., 2009).

Thermoresponsive Polymers

The study on thermoresponsive polymers tunable by pH and CO2, based on acrylamide derivatives, highlights the significant potential of these compounds in developing sensitive and responsive materials. These polymers' solubility can be adjusted with pH and CO2, suggesting applications in environmentally responsive coatings, drug delivery systems, and smart materials (Xue Jiang et al., 2014).

Propriétés

IUPAC Name |

(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-14-9-10-16(21-14)11-12-17(19)18-13-5-7-15(8-6-13)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSZTJHXNMGFRG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)